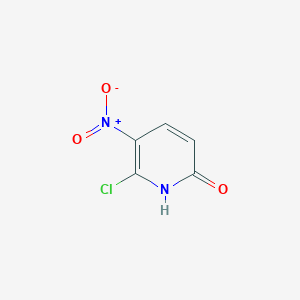

6-Chloro-5-nitropyridin-2(1H)-one

Description

Nomenclature and Structural Context of 6-Chloro-5-nitropyridin-2(1H)-one

Systematic IUPAC Naming Conventions

The systematic IUPAC name for the compound is 6-chloro-5-nitro-1H-pyridin-2-one . This name precisely describes the molecular structure, indicating a pyridine (B92270) ring with a chloro substituent at the 6-position, a nitro group at the 5-position, and a ketone group at the 2-position, with the "(1H)" designating the location of the hydrogen atom on the nitrogen.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C₅H₃ClN₂O₃. chemuniverse.com Its molecular weight is approximately 174.54 g/mol . chemuniverse.com

Table 1: Molecular Information for this compound

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| CAS Number | 198268-98-3 |

Data sourced from ChemUniverse chemuniverse.com

Structural Features: Pyridin-2(1H)-one Lactam Ring and Substituent Effects

The core of this compound is the pyridin-2(1H)-one ring, which is a lactam structure. This ring system is a crucial feature, and its reactivity is significantly influenced by the attached chloro and nitro groups. The chlorine atom at the 6-position and the nitro group at the 5-position are electron-withdrawing groups. This electronic effect enhances the electrophilic character of the pyridine ring, making it susceptible to nucleophilic attack. The presence of these substituents is key to the compound's utility in various chemical transformations.

Tautomerism and Isomeric Considerations

Pyridin-2(1H)-ones can exist in equilibrium with their tautomeric form, 2-hydroxypyridine. elsevierpure.comresearchgate.net This phenomenon is known as lactam-lactim tautomerism. researchgate.net In the case of this compound, it can potentially exist in equilibrium with its lactim tautomer, 6-chloro-5-nitropyridin-2-ol. bldpharm.com The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents. rsc.org Theoretical calculations on the related 2-hydroxy-5-nitropyridine (B147068) system suggest that the keto (pyridinone) form is energetically favored over the enol (hydroxypyridine) form. elsevierpure.com

Academic Significance and Research Trajectory of Substituted Pyridinones

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

Substituted pyridines and pyridinones are of great interest in organic synthesis due to their prevalence in biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The development of efficient and versatile methods for the synthesis of substituted pyridines is an active area of research. nih.govacs.org

This compound serves as a valuable building block in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications. For instance, the nitro group can be reduced to an amino group, and the chlorine atom can be displaced by various nucleophiles. These transformations open up pathways to a wide range of substituted pyridine derivatives with potential applications in drug discovery and materials science. The strategic placement of the chloro and nitro groups on the pyridinone ring makes this compound a key intermediate for constructing highly functionalized and pharmaceutically relevant scaffolds. acs.org

This compound: A Key Building Block in Chemical Innovation

The heterocyclic compound this compound is emerging as a critical intermediate in advanced chemical research, demonstrating significant utility in the development of novel biologically active molecules for the pharmaceutical and agrochemical industries.

This pyridinone derivative, with its distinct chlorine and nitro group substitutions, provides a versatile scaffold for the synthesis of more complex molecules. Its chemical reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution and the potential for reduction of the nitro group, makes it a valuable starting material for creating diverse chemical libraries.

Utility in the Development of Biologically Active Molecules

The strategic placement of the chloro and nitro functional groups on the pyridinone ring makes this compound a potent precursor in the synthesis of a wide array of biologically active compounds. nih.gov The electron-withdrawing nature of the nitro group activates the adjacent chlorine atom, facilitating its displacement by various nucleophiles. This reactivity is fundamental to its role in medicinal chemistry.

The nitro group itself can be a key pharmacophore or be chemically transformed into other functional groups, such as an amino group, which can then be further modified. This versatility allows for the systematic exploration of a chemical space to identify molecules with desired biological activities. nih.govresearchgate.net

Emergence in Pharmaceutical and Agrochemical Applications

The application of this compound as a foundational element is evident in both the pharmaceutical and agrochemical sectors. Its structural motifs have been incorporated into molecules targeting a range of diseases and agricultural pests.

In the pharmaceutical realm, this compound has been investigated for its potential in developing new antimicrobial and anticancer agents. The ability to generate reactive intermediates through the bioreduction of the nitro group is a key aspect of its mechanism of action.

The agrochemical industry also utilizes nitropyridine derivatives in the synthesis of new insecticides. nih.gov For instance, 2-chloro-5-nitropyridine (B43025), a related compound, serves as a starting material for insecticides effective against various agricultural pests. nih.gov The core structure provided by this compound allows for the creation of novel compounds aimed at protecting crops and improving agricultural yields.

Detailed Research Findings

Recent research has further highlighted the synthetic importance of this compound. For example, it has been used in the regioselective synthesis of complex heterocyclic systems. One study detailed a three-step procedure to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, where the starting pyridinone derivative played a crucial role.

The reactivity of the chlorine atom at the 6-position is a focal point of many synthetic strategies. It can be readily substituted by amines, thiols, and other nucleophiles to build a diverse range of derivatives. Furthermore, the nitro group at the 5-position not only influences the reactivity of the chlorine atom but can also be reduced to an amino group, opening up another avenue for chemical modification.

Below is a table summarizing key research findings related to the application of this compound and related nitropyridines:

| Application Area | Key Research Finding | Reference Compound(s) |

| Pharmaceuticals | Serves as a lead compound for developing new antimicrobial and anticancer agents. | This compound |

| Pharmaceuticals | Used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.govresearchgate.net | 2-Chloro-5-methyl-3-nitropyridine |

| Pharmaceuticals | Employed in creating glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov | 2,6-dichloro-3-nitropyridine |

| Pharmaceuticals | A key intermediate in the synthesis of Lumacaftor, a drug for cystic fibrosis. | This compound |

| Agrochemicals | Used as a starting material for a new series of insecticides. nih.gov | 2-Chloro-5-nitropyridine |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWNGLMVNBZIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855866 | |

| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198268-98-3 | |

| Record name | 6-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established and Advanced Synthetic Approaches

The synthesis of 6-Chloro-5-nitropyridin-2(1H)-one is accomplished through several distinct pathways, each with unique advantages regarding efficiency, safety, and scalability. These methods include modern continuous flow techniques, traditional chlorination of precursors, multi-component one-pot reactions, and sophisticated ring transformations.

Continuous Flow Nitration for Industrial-Scale Preparation

Nitration reactions are fundamental in the synthesis of many nitroaromatic compounds. beilstein-journals.org However, they are often characterized by high exothermicity and the use of hazardous reagents, posing significant safety risks in conventional batch reactors. soton.ac.uk Continuous flow chemistry, particularly utilizing microreactors, has emerged as a superior alternative for industrial-scale nitration processes. nih.gov This technology offers enhanced heat and mass transfer, precise control over reaction parameters, and minimized reactor volume, which collectively improve process safety and efficiency. soton.ac.uk

The key advantages of continuous flow nitration include:

Enhanced Safety : The small reaction volumes inherent to microreactors minimize the risk of thermal runaways. researchgate.net

Improved Efficiency : Superior mixing and heat exchange lead to faster reaction times and higher yields. beilstein-journals.org

High Purity : Precise control over residence time and temperature reduces the formation of by-products. researchgate.net

While a widely adopted industrial method, specific applications detailing the continuous flow nitration for the direct synthesis of this compound's immediate precursors are tailored to proprietary manufacturing processes. However, the principles are broadly applied to the nitration of various aromatic and heterocyclic compounds. nih.gov Reactors are typically constructed from materials resistant to corrosive nitrating agents, such as 316L stainless steel or Hastelloy®. nih.gov

Chlorination of Hydroxy Precursors (e.g., 2-hydroxy-5-nitropyridine)

A primary and direct method for synthesizing this compound involves the chlorination of its corresponding hydroxy precursor, 2-hydroxy-5-nitropyridine (B147068). This transformation is a standard procedure in heterocyclic chemistry. The reaction typically employs common chlorinating agents to replace the hydroxyl group with a chlorine atom.

A patented method describes the preparation of 2-chloro-5-nitropyridine (B43025) from 2-hydroxy-5-nitropyridine. google.comgoogle.com The process involves reacting the hydroxy compound with a chlorinating agent, which can be phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a combination of both. google.com The reaction temperature is a critical parameter, generally maintained between 40°C and 160°C for a duration of 2 to 18 hours to ensure complete conversion. google.com

| Precursor | Chlorinating Agent(s) | Temperature Range (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| 2-hydroxy-5-nitropyridine | POCl₃ and/or PCl₅ | 40 - 160 | 2 - 18 | This compound |

One-Pot Multi-Step Synthesis from Halogenated Acrylates and Nitromethane

To enhance process efficiency and atom economy, one-pot synthetic strategies have been developed. One such method prepares 2-hydroxy-5-nitropyridine, the direct precursor to the target compound, from simple starting materials like a 2-halogenated acrylate and nitromethane. google.com This approach avoids hazardous nitration and diazotization reactions, making it a safer and more environmentally friendly alternative. google.com

The synthesis proceeds through a sequence of reactions within a single vessel:

Addition Reaction : A 2-halogenated acrylate undergoes an addition reaction with nitromethane, catalyzed by an organic base.

Condensation : An orthoformate triester is added, and a condensation reaction is promoted by a Lewis acid catalyst.

Pyridine (B92270) Cyclization : A pyridine cyclization reagent is introduced to form the 2-hydroxy-5-nitropyridine ring. google.com

The resulting 2-hydroxy-5-nitropyridine is then chlorinated in the subsequent step as described previously to yield the final product. google.com

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Addition | 2-Halogenated acrylate, Nitromethane | Organic Base | Addition Product |

| 2. Condensation | Addition Product, Orthoformate triester | Lewis Acid | Condensed Intermediate |

| 3. Cyclization | Condensed Intermediate | Pyridine Cyclization Reagent | 2-hydroxy-5-nitropyridine |

Ring Transformation Reactions in Pyridinone Synthesis

Ring transformation reactions represent a powerful and elegant strategy in synthetic chemistry, allowing for the "scrap and build" of cyclic structures to create complex molecules that are otherwise difficult to access. nih.govencyclopedia.pub This approach involves reacting a cyclic substrate with a reagent, where a part of the original ring is replaced or rearranged to form a new ring system. nih.gov These reactions are particularly useful in the synthesis of highly functionalized pyridines and pyridones. mdpi.comresearchgate.net

A notable advancement in this area is the Three-Component Ring Transformation (TCRT). This strategy involves the reaction of a highly electron-deficient pyridone, a ketone, and a nitrogen source to construct a new nitropyridine ring. nih.govnih.gov 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for this type of nucleophilic ring transformation due to its electron-deficient nature and the presence of a good leaving group. nih.govdoaj.org

In a typical TCRT reaction, the dinitropyridone is heated with a ketone in the presence of a nitrogen source, such as ammonia or ammonium acetate. nih.govencyclopedia.pub The C4-C5-C6 unit of the pyridone, the C2-C3 unit from the ketone, and the nitrogen from the ammonia source combine to form the new pyridine ring. researchgate.net This method provides a versatile route to a variety of substituted nitropyridines. nih.gov

| Substrate | Component 2 (Ketone) | Component 3 (Nitrogen Source) | Product Type |

|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones | Ammonia | 2-Aryl-5-nitropyridines |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketones | Ammonium Acetate | Nitropyridines and Nitroanilines |

A key aspect of the TCRT strategy is the role of 1-methyl-3,5-dinitro-2-pyridone as a safe and practical synthetic equivalent for nitromalonaldehyde. nih.govnih.gov Nitromalonaldehyde is a valuable synthon in retrosynthesis but is too unstable to be isolated and used directly. nih.govresearchgate.net Its sodium salt is often used instead but can contain explosive impurities. nih.gov

The ring transformation of dinitropyridone circumvents this issue. During the reaction, the C4–C5–C6 fragment of the pyridone ring effectively functions as the nitromalonaldehyde equivalent, while the rest of the molecule is eliminated as a stable anion of nitroacetamide. nih.govresearchgate.net This makes the dinitropyridone a safer and more manageable alternative for introducing the nitromalonaldehyde fragment into new molecular structures, proving the utility of this protocol for synthesizing a wide range of nitroaromatic compounds. doaj.orgresearchgate.net

Nucleophilic-Type Ring Transformations

The formation of a pyridine ring from a pre-existing pyrimidine ring is a notable strategy in heterocyclic chemistry. wur.nlacs.org This process, known as a ring transformation, often involves the reaction of a pyrimidine derivative with a nucleophile. wur.nl In the context of 5-nitropyrimidines, reactions with CH-active nitriles can lead to the formation of pyridine derivatives. These transformations proceed through a series of steps typically initiated by a nucleophilic attack on the pyrimidine ring. For instance, the attack of a carbanion can lead to ring-opening of the pyrimidine, followed by a recyclization process that expels a portion of the original ring to form the more stable six-membered pyridine ring. acs.org

The general mechanism involves an initial nucleophilic addition to an electron-deficient carbon of the pyrimidine ring (often C6), followed by ring cleavage of a C-C or C-N bond. Subsequent intramolecular cyclization and elimination steps lead to the final pyridine product. The specific nature of the substituents on the pyrimidine and the nucleophile dictates the reaction pathway and the final substitution pattern of the resulting pyridine.

Regioselective Cyclization and Aromatization Processes

Modern synthetic methods provide streamlined access to pyridones through processes that combine cyclization and aromatization in a regioselective manner. A recently developed oxidative amination process allows for the synthesis of pyridones from cyclopentenone building blocks. chemrxiv.orgchemrxiv.org This one-pot reaction sequence is operationally simple and proceeds under mild conditions. chemrxiv.org

The key steps involve:

In situ formation of a silyl enol ether from the starting cyclopentenone.

Introduction of a nitrogen atom into the carbon framework, often mediated by a hypervalent iodine reagent.

Subsequent aromatization to yield the final pyridone product. chemrxiv.orgchemrxiv.org

This method exhibits broad functional group tolerance and complete regioselectivity, making it a powerful tool for accessing complex pyridone structures. chemrxiv.org Another relevant strategy involves the Rh(III)-catalyzed spiro-cyclization and C-H annulation of aromatic amides with maleimides, which constructs spiropyrrolidinetriones and can be adapted for forming unsaturated lactams. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Cyclopentenone derivatives | chemrxiv.orgchemrxiv.org |

| Key Transformation | Oxidative ring expansion and amination | chemrxiv.org |

| Reaction Type | One-pot, multi-step sequence | chemrxiv.orgchemrxiv.org |

| Selectivity | Complete regioselectivity | chemrxiv.org |

| Conditions | Mild | chemrxiv.org |

Alternative Pyridine Core Construction Methods

Beyond ring transformations and classical cyclizations, several other advanced methods have been developed for the construction of the pyridine core.

A one-pot method has been developed for synthesizing substituted 2-pyridones that involves a Curtius rearrangement of dienyl carboxylic acids to form dienyl isocyanates. nih.gov These intermediates then undergo a 6π-electrocyclization reaction to form the 2-pyridone ring. nih.gov The reactivity in this process is influenced by the substitution pattern of the starting materials, with dienyl isocyanates generated from aliphatic acids showing higher reactivity than their aromatic counterparts. nih.gov This electrocyclization approach offers a direct route to the pyridone core from acyclic precursors.

While not a direct method for pyridine synthesis, a hypothetical sequence involving this reaction could be envisioned.

Hosomi-Sakurai Allylation : An appropriate electrophile is allylated to introduce a homoallylic alcohol or amine. frontiersin.org

Oxidative Cleavage : The terminal double bond of the newly introduced allyl group is then subjected to oxidative cleavage (e.g., ozonolysis), yielding a carbonyl or carboxylic acid functionality.

Cyclization/Aromatization : The resulting intermediate, now possessing the requisite functionalities, could undergo an intramolecular condensation and subsequent dehydration or oxidation to form the pyridinone ring.

This sequence represents a modular approach where the carbon backbone of the ring is assembled in a stepwise fashion.

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Allylating Agent | Allyltrimethylsilane | organic-chemistry.orgwikipedia.org |

| Electrophile | Ketones, aldehydes, imines, acetals | jk-sci.comfrontiersin.org |

| Catalyst | Strong Lewis acids (e.g., TiCl₄, SnCl₄, BF₃) | jk-sci.comwikipedia.org |

| Solvent | Dichloromethane (DCM) | jk-sci.com |

| Temperature | -78 °C to 25 °C | jk-sci.com |

Copper-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. nih.govchemistryviews.org While often used for synthesizing aniline derivatives from aryl halides, this methodology can be conceptually extended to construct heterocyclic rings. An N-iminative cross-coupling approach to the pyridine core would likely involve the reaction of a di-electrophilic carbon backbone with a nitrogen source. Hypervalent iodine reagents are sometimes employed as nitrene precursors in such transformations, though they can react with the nitrogen of a pyridine ring to form undesirable N-imino ylides. researchgate.net A plausible pathway could involve a copper-catalyzed reaction between a suitable open-chain precursor and an imine or related nitrogen nucleophile, followed by cyclization to form the pyridine ring.

Chemical Transformations and Reactivity Profiling

The reactivity of this compound is dominated by the electronic effects of its substituents and its inherent aromatic character. The compound exists in tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. chemicalbook.comnih.gov

The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the C5 position and the ring nitrogen atom. This electronic feature significantly influences its reactivity:

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C6 position is an excellent leaving group and is highly activated towards SNAr reactions. quimicaorganica.org The electron-deficient nature of the ring facilitates the attack of nucleophiles at this position, proceeding through a stable Meisenheimer-type intermediate. A similar compound, 2,6-dichloro-3-nitropyridine, readily undergoes regioselective nucleophilic substitution with amine nucleophiles at the C6 position. mdpi.com This indicates that the C6 position of this compound is the primary site for reaction with various nucleophiles such as amines, alkoxides, and thiolates.

Reactions at the N1 Position : The nitrogen atom in the pyridone form can undergo reactions such as alkylation or acylation, depending on the reaction conditions.

Reduction of the Nitro Group : The nitro group can be chemically reduced to an amino group, which dramatically alters the electronic properties and reactivity of the ring. This transformation provides a synthetic handle for further functionalization, such as diazotization or coupling reactions.

The primary mode of reactivity is nucleophilic substitution at the C6 position, providing a straightforward method for introducing a wide variety of functional groups onto the pyridine core.

Reactions of the Nitro Group

The nitro group is a powerful modulator of the molecule's chemical properties, primarily through its strong electron-withdrawing nature.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. For aromatic nitro compounds like this compound, this reduction can be achieved using various established methods. wikipedia.orgnih.gov This reaction yields 5-Amino-6-chloropyridin-2(1H)-one, a valuable building block for further derivatization.

Common laboratory reagents for this purpose include catalytic hydrogenation and metal-acid systems. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen is a widely used and efficient method. wikipedia.orgcommonorganicchemistry.com An alternative for substrates sensitive to dehalogenation is the use of Raney nickel. commonorganicchemistry.com Additionally, metals such as iron, zinc, or tin(II) chloride in an acidic medium provide mild and effective conditions for the reduction. wikipedia.orgcommonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent Class | Specific Examples | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂ with Palladium on Carbon (Pd/C) | Varies; often at room temperature and atmospheric or elevated pressure. |

| Catalytic Hydrogenation | H₂ with Raney Nickel | Effective for substrates where dehalogenation is a concern. |

| Metal in Acidic Media | Iron (Fe) in Acetic Acid | Provides a mild reduction method. wikipedia.org |

| Metal in Acidic Media | Zinc (Zn) in Acetic Acid | Offers a mild alternative for reduction. commonorganicchemistry.com |

| Metal Halide | Tin(II) Chloride (SnCl₂) | Useful for reductions in the presence of other reducible groups. commonorganicchemistry.com |

The nitro group is characterized by its potent electron-withdrawing properties, which it exerts through both inductive and resonance effects. nih.gov This intrinsic feature significantly reduces the electron density of the pyridone ring system. nih.govnih.gov As a result, 5-nitro-2-pyridones are rendered highly electron-deficient. This electronic characteristic makes them effective dienophiles in Diels-Alder cycloaddition reactions when paired with electron-rich dienes, leading to the formation of fused aza-heterocycles. nih.gov The strong electron-withdrawing nature of the nitro group is fundamental to activating the pyridone scaffold for reactions with nucleophilic reagents. nih.gov

Reactions of the Chlorine Atom

The chlorine atom at the 6-position is activated towards nucleophilic substitution, largely due to the electronic influence of the adjacent nitro group and the inherent properties of the pyridine ring.

The chlorine atom on the this compound is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridone ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom. stackexchange.com This activation renders the carbon atom bonded to the chlorine highly electrophilic and prone to attack by nucleophiles.

Amines and thiols are effective nucleophiles for this type of transformation, leading to the corresponding 6-amino and 6-thio substituted nitropyridone derivatives. The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the electrophilic carbon to form a negatively charged intermediate (Meisenheimer complex), which is stabilized by the nitro group. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final substituted product.

The substitution of the chlorine atom occurs with high regioselectivity at the C6 position. This selectivity is directed by the powerful activating effect of the ortho-positioned nitro group. The nitro group activates positions ortho and para to itself towards nucleophilic attack through resonance stabilization of the anionic intermediate. stackexchange.com In this compound, the chlorine is at the C6 position, which is ortho to the C5-nitro group.

Furthermore, the nitro group exerts a strong inductive electron-withdrawing effect, which is most pronounced at the adjacent ortho position (C6). stackexchange.com This potent inductive pull further increases the electrophilicity of the C6 carbon, making it the primary site for nucleophilic attack. Consequently, functionalization via nucleophilic substitution happens predictably and selectively at the position bearing the chlorine atom. stackexchange.com

Oxidation Reactions

The oxidation of the pyridinone ring, particularly the nitrogen atom to form an N-oxide, is a significant transformation in the chemistry of pyridine derivatives. While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, the oxidation of related pyridine compounds provides insight into potential synthetic pathways.

The synthesis of pyridine N-oxides is commonly achieved using various oxidizing agents. A prevalent method involves the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA). Another common reagent is hydrogen peroxide, often used in the presence of a catalyst or in acetic acid. For instance, the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide can be effectively carried out using hydrogen peroxide with a TS-1 molecular sieve catalyst. Other catalytic systems for N-oxidation of pyridines include methyltrioxorhenium (MTO) with hydrogen peroxide and manganese tetrakis(2,6-dichlorophenyl)porphyrin with hydrogen peroxide.

Given the electronic nature of this compound, with the electron-withdrawing nitro and chloro groups, the pyridine nitrogen is expected to be less nucleophilic compared to unsubstituted pyridine. This may necessitate the use of stronger oxidizing agents or more forcing reaction conditions to achieve N-oxidation. The table below summarizes common oxidizing agents used for the N-oxidation of pyridine derivatives, which could be applicable to this compound.

| Oxidizing Agent | Typical Substrates | General Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Substituted Pyridines | Elevated temperatures (e.g., 70-80°C) |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Various Pyridine Derivatives | Inert solvent (e.g., CH2Cl2, CHCl3), often at room temperature |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Electron-deficient Pyridines | Catalytic MTO, often in a biphasic system |

| Dimethyldioxirane (DMD) | Sensitive Pyridine Derivatives | Mild conditions, often at low temperatures |

Ring-Opening and Recyclization Mechanisms (e.g., Hydrazinolysis)

The pyridine ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. This reactivity is particularly pronounced due to the presence of the electron-withdrawing nitro group and the chloro substituent, which activate the ring towards nucleophiles.

A notable mechanism for the transformation of such heterocyclic systems is the SN(ANRORC) mechanism, which stands for A ddition of a

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 6-Chloro-5-nitropyridin-2(1H)-one, as well as for in-depth structural analysis.

NMR spectroscopy is a powerful tool for determining the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the pyridinone tautomeric form. While specific literature data for this exact compound is sparse, analysis of similar structures like 2-chloro-5-nitropyridine (B43025) reveals characteristic downfield shifts for the aromatic protons. nih.govchemicalbook.com The interpretation of these shifts provides valuable information about the electronic environment of each proton. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Compounds

| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) |

| 2-Chloro-5-nitropyridine | CDCl₃ | 7.55 | 8.45 | 9.15 |

| 2-Hydroxy-5-nitropyridine (B147068) | DMSO-d₆ | 6.53 | 8.24 | 8.91 |

Note: The table presents data for structurally similar compounds to provide an expected range for the chemical shifts of this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms in this compound exhibit a range of chemical shifts depending on their hybridization and proximity to the electron-withdrawing groups. The carbonyl carbon of the pyridinone ring is typically observed at a significantly downfield chemical shift.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |

| 2-Chloro-5-nitropyridine | CDCl₃ | 150.2 | 124.1 | 136.5 | 140.8 | 145.3 |

| 2-Hydroxy-5-nitropyridine | DMSO-d₆ | 162.1 | 110.2 | 141.5 | 138.4 | 146.7 |

Note: This table shows data for related compounds to indicate the anticipated chemical shift regions for the carbons in this compound.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule. nih.gov

These techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. mdpi.comnih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. researchgate.net The spectra of related compounds like 2-chloro-5-nitropyridine and 2(1H)-Pyridinone provide expected absorption bands. nist.govnist.govnist.gov Key vibrational modes include the C=O stretch of the pyridinone ring, the N-H stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-Cl stretch.

Interactive Data Table: Characteristic IR Absorption Bands for Related Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) |

| C=O Stretch | 2(1H)-Pyridinone | ~1650-1690 |

| N-H Stretch | 2(1H)-Pyridinone | ~3100-3400 |

| NO₂ Asymmetric Stretch | 2-Chloro-5-nitropyridine | ~1520-1560 |

| NO₂ Symmetric Stretch | 2-Chloro-5-nitropyridine | ~1340-1360 |

| C-Cl Stretch | 2-Chloro-5-nitropyridine | ~600-800 |

Note: The table provides typical ranges for the vibrational frequencies of functional groups found in similar molecules.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can help in the characterization of the pyridine ring vibrations and the symmetric stretch of the nitro group. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. Studies on similar molecules like 2-hydroxy-5-nitropyridine have utilized Raman spectroscopy in conjunction with DFT calculations for a thorough vibrational assignment. elsevierpure.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, the molecular formula is established as C₅H₃ClN₂O₃. The calculated molecular weight is approximately 174.54 g/mol . nih.gov ESI-MS is a common ionization method for such compounds, providing confirmation of the molecular ion.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₃ | nih.gov |

| Molecular Weight | 174.54 g/mol | nih.gov |

| Exact Mass | 173.9832197 Da | nih.gov |

This interactive table provides a summary of the key mass spectrometry data for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic absorption spectrum of a related compound, 2-chloro-5-nitropyridine, has been studied and is relevant for understanding this compound. researchgate.netresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the pyridine ring system gives rise to characteristic absorption bands. researchgate.net The analysis of UV-Vis spectra, often complemented by computational methods, helps in understanding the electronic properties, including the HOMO-LUMO energy gap. researchgate.net

Computational Chemistry and Theoretical Analysis

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing a detailed theoretical understanding of the molecular structure and properties of nitropyridine derivatives.

DFT calculations are widely used to model various molecular properties with a high degree of accuracy. researchgate.netresearchgate.net The B3LYP functional is a popular choice for such studies, often paired with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For related nitropyridine compounds, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in 2-chloro-5-nitropyridine, the calculated bond lengths for C-N and C-H were reported as 1.338 Å and 1.083 Å, respectively, using the B3LYP/6-31+G(d,p) level of theory. researchgate.net These optimized geometries provide a solid foundation for subsequent calculations of other properties.

Vibrational spectroscopy, coupled with DFT calculations, allows for the assignment of specific vibrational modes. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis is crucial for characterizing the nature of these vibrations. nih.govresearchgate.net For similar molecules, the N-H stretching vibrations are typically observed in the range of 3300–3500 cm⁻¹. nih.gov The C=O stretching vibration of the pyridinone ring is also a characteristic feature. The identification of C-N stretching vibrations can be complex due to the potential for mixing with other vibrational modes in the 1266–1386 cm⁻¹ region. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of intramolecular charge transfer. irjweb.com

For related nitropyridine structures, the HOMO-LUMO energy gap has been calculated using DFT. researchgate.net The presence of electron-withdrawing groups like the nitro group can stabilize the LUMO, leading to a smaller energy gap. researchgate.net This intramolecular charge transfer from the electron-donating regions to the electron-accepting regions is a key factor in the molecule's electronic behavior. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map highlights the influence of its substituent groups. The nitro group, being a strong electron-withdrawing group, creates a significant positive potential (blue region) around the adjacent carbon atoms, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the carbonyl group exhibit a strong negative potential (red region), indicating their role as primary sites for electrophilic interactions. nih.govthaiscience.info The presence of the chlorine atom also contributes to the electron-withdrawing nature of the molecule. This detailed charge distribution is crucial for understanding the molecule's interaction with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding within a molecule. wisc.edu It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and the stability it imparts to the system. wisc.edu This analysis is performed to understand the intramolecular charge transfer and hyperconjugative interactions.

Table 1: Selected NBO Analysis Data for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(carbonyl) | π(C-C) | Data not available |

| LP (1) O(nitro) | π(C-N) | Data not available |

| π (C=C) | π*(C=C) | Data not available |

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions. While it has known limitations, it provides a qualitative understanding of the charge distribution.

For this compound, Mulliken charge analysis would be expected to show a significant negative charge on the oxygen atoms of the nitro and carbonyl groups, as well as on the nitrogen atom of the nitro group. The chlorine atom would also carry a partial negative charge. Conversely, the carbon atoms attached to the electron-withdrawing nitro and chloro groups, as well as the carbonyl carbon, would exhibit partial positive charges. This charge distribution is consistent with the predictions from MEP analysis and influences the molecule's dipole moment and intermolecular interactions.

Table 2: Illustrative Mulliken Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| C2 | Data not available |

| N1 | Data not available |

| C6 | Data not available |

| C5 | Data not available |

| N(nitro) | Data not available |

| O(nitro) | Data not available |

| O(carbonyl) | Data not available |

| Cl | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org It identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. wiley-vch.de The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the strength and nature of the bonds (covalent, ionic, or hydrogen bonds). rsc.orgchemrxiv.org

For this compound, a QTAIM analysis would characterize the covalent bonds within the pyridine ring and with the substituents. The analysis of the C-Cl and C-NO2 bonds would reveal their covalent nature with some degree of charge depletion, as indicated by the electron-withdrawing character of the substituents. Furthermore, QTAIM is instrumental in identifying and characterizing non-covalent interactions, such as hydrogen bonds, which are crucial for understanding the crystal packing and intermolecular interactions of the compound. wiley-vch.de

Tautomeric Equilibria Modeling

The 2-pyridone ring system, present in this compound, can exist in tautomeric forms: the lactam form (-C(=O)-NH-) and the lactim form (-C(OH)=N-). nih.gov The position of this equilibrium is sensitive to the nature and position of substituents on the ring, as well as the solvent environment. nih.govresearchgate.net

Computational modeling is a powerful tool to predict the relative stabilities of these tautomers. For substituted 2-hydroxypyridines, studies have shown that the position of a chlorine atom significantly influences the tautomeric equilibrium. nih.gov While the lactim form is often favored in the gas phase for many substituted 2-hydroxypyridines, the lactam form can be stabilized in solution. nih.govresearchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group at the 5-position and the chlorine at the 6-position would be expected to have a pronounced effect on the relative energies of the tautomers. Theoretical calculations are necessary to determine the most stable tautomer under different conditions.

Intermolecular Interactions and Hydrogen Bonding

The crystal structure and bulk properties of this compound are governed by intermolecular interactions, with hydrogen bonding playing a pivotal role. The N-H group of the pyridone ring acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of strong N-H···O hydrogen bonds, which can lead to the formation of dimers or extended chain structures in the solid state.

In addition to classical hydrogen bonding, other weaker interactions such as C-H···O, C-H···N, and halogen bonds involving the chlorine atom may also be present. The nitro group can also participate in intermolecular interactions. Computational studies can model these interactions to predict the crystal packing and explain the observed physical properties of the compound.

Conformational Analysis

Conformational analysis of this compound primarily involves the orientation of the nitro group relative to the pyridine ring. While the pyridine ring itself is largely planar, the C-N bond connecting the nitro group can exhibit some rotational freedom. Computational methods can be used to determine the potential energy surface for this rotation and identify the most stable conformation. sci-hub.se It is generally expected that the most stable conformation will be the one that minimizes steric hindrance and maximizes electronic conjugation. The planarity of the molecule is often favored to enhance delocalization of the π-electron system.

Advanced Applications and Functionalization in Chemical Synthesis

Building Block for Heterocyclic Compound Libraries

6-Chloro-5-nitropyridin-2(1H)-one serves as an important building block for the generation of heterocyclic compound libraries. The practice of synthesizing large, diverse collections of related compounds, known as combinatorial chemistry, is a cornerstone of modern drug discovery and materials science. The structural features of this pyridinone derivative allow for the introduction of a wide array of substituents at multiple positions, leading to the rapid generation of numerous analogs.

The general strategy involves leveraging the reactivity of the chloro and nitro groups, as well as the pyridone ring itself, to introduce molecular diversity. For instance, the chlorine atom can be displaced by various nucleophiles, while the nitro group can be reduced to an amine and subsequently derivatized. This multi-faceted reactivity allows chemists to systematically alter the compound's properties, such as polarity, lipophilicity, and hydrogen bonding capacity. frontiersin.org

A key application of this approach is in the search for new therapeutic agents. By creating libraries of compounds based on a core scaffold like this compound, researchers can screen for molecules with specific biological activities. For example, the synthesis of five distinct libraries of 6,5-fused heterocycles was undertaken to identify potent antiplasmodial agents, highlighting the importance of the heterocyclic core in determining biological function. nih.gov This principle of library synthesis is directly applicable to scaffolds derived from this compound.

Precursor to Bioactive Molecules

The utility of this compound extends to its role as a precursor for a wide range of bioactive molecules, finding applications in both the pharmaceutical and agrochemical industries. nih.gov The presence of the nitro group often facilitates reactions with nucleophilic reagents and can be transformed into other nitrogen-containing functional groups, which is a common strategy in the development of fused heterocyclic systems with biological activity. nih.gov

Synthesis of Novel Pharmaceutical Leads

The pyridinone scaffold is a privileged structure in medicinal chemistry, and this compound is a key starting material for the development of new pharmaceutical leads. frontiersin.org Its derivatives have been investigated for a variety of therapeutic applications, including as potential antimicrobial and anticancer agents. The biological activity often stems from the ability of the nitro group to undergo bioreduction, forming reactive intermediates that can interact with cellular targets, while the chlorine atom can enhance binding affinity to proteins.

A notable example of a related nitropyridine in the synthesis of a potential pharmaceutical lead is the creation of a selective kinase inhibitor. Researchers have designed and synthesized a potential irreversible inhibitor of monopolar spindle 1 (MPS1) kinase, a target for cancer therapy, using a derivative of this chemical family. mdpi.com

| Application Area | Target | Compound Class |

| Anticancer | Kinase Inhibition | Pyridinone derivatives |

| Antimicrobial | Various cellular targets | Nitro-substituted heterocycles |

Intermediate in Agrochemical Development

The application of nitropyridine derivatives is not limited to pharmaceuticals. This compound and related compounds are also valuable intermediates in the synthesis of modern agrochemicals. For example, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material in the development of a new series of insecticides. nih.gov The synthetic route involved the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. Two of the resulting derivatives demonstrated significant activity against several agricultural pests, with median lethal concentrations (LD50) in the range of 4–12 mg/L. nih.gov This highlights the adaptability of the nitropyridine scaffold for creating molecules with potent biological effects relevant to crop protection.

Chemical Intermediate in Multi-Step Synthetic Procedures

Beyond its direct use in creating bioactive molecules, this compound is a crucial intermediate in more extensive, multi-step synthetic sequences. Its defined points of reactivity allow it to be incorporated into a larger molecular framework, which is then further elaborated to yield complex target molecules. The lactam-lactim tautomerism and the capacity for hydrogen bonding also influence its reactivity and physicochemical properties during synthesis.

Examples of Complex Molecule Synthesis (e.g., N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine)

A compelling example of the use of a related nitropyridine as an intermediate is the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. mdpi.com This complex molecule was designed as a potential irreversible inhibitor for monopolar spindle 1 (MPS1) kinase. mdpi.com The synthesis involved a three-step procedure that culminated in a highly regioselective nucleophilic aromatic substitution reaction with 2,6-dichloro-3-nitropyridine. mdpi.com This reaction demonstrates the ability to selectively functionalize one of the chloro positions in the presence of another, a key strategic consideration in complex synthesis. The structure of the final product was confirmed by various spectroscopic methods and single-crystal X-ray diffraction. mdpi.com

Strategies for Regioselective Functionalization

The ability to control the regioselectivity of reactions involving this compound is critical for its effective use in synthesis. Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For the pyridinone core, the primary sites for functionalization are the nitrogen and oxygen atoms of the pyridone ring, and the carbon atom bearing the chlorine substituent.

Alkylation reactions of nitropyridin-2(1H)-ones can yield either N-alkylated or O-alkylated products, depending on the reaction conditions and the nature of the substituents on the pyridine (B92270) ring. The size of the substituent at the C6 position, for instance, can influence the ratio of N- to O-alkylation products. researchgate.net

Furthermore, nucleophilic aromatic substitution (SNAr) at the C6 position is a common and powerful strategy. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, facilitating the displacement of the chlorine atom by a variety of nucleophiles. As seen in the synthesis of the MPS1 kinase inhibitor, it is possible to achieve high regioselectivity even with multiple reactive sites present in the molecule. mdpi.com The choice of solvent, base, and temperature can all play a crucial role in directing the outcome of the reaction towards the desired regioisomer.

Development of Insecticides

The pyridine ring is a fundamental scaffold in the development of numerous agrochemicals due to its versatile chemical properties and biological activity. Within this class, nitropyridine derivatives, and specifically compounds built from the this compound framework, are significant as intermediates in the synthesis of modern insecticides. The presence of the nitro group, an electron-withdrawing moiety, and the reactive chlorine atom at the 6-position makes this compound a valuable building block for creating more complex molecules with potent insecticidal properties.

Research into pyridine-based insecticides has shown that specific substitutions on the pyridine ring are crucial for biological activity. The commercial insecticide Pyridalyl, which contains a 5-(trifluoromethyl)pyridyl-oxy group, is known for its high efficacy against a range of lepidopteran pests. acs.org This has spurred further investigation into analogous structures where the trifluoromethyl group is replaced by other electron-withdrawing groups, such as a nitro group.

A key study explored a series of novel nitropyridyl-based dichloropropene ethers and evaluated their insecticidal activities. acs.org This research demonstrated that a nitro group at the 5-position of the pyridyl ring is a viable alternative for achieving high insecticidal potency. acs.org The synthesis of these target compounds often involves the nucleophilic substitution of a chlorine atom on a nitropyridine precursor, a role for which this compound is well-suited.

In the study, a series of ether derivatives were synthesized and tested against major agricultural pests. The results indicated that the position of the nitro group on the pyridine ring is critical. Derivatives with a 5-nitro group showed significantly stronger insecticidal activity than those with a 3-nitro group. acs.orgacs.org

Notably, the compound 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (compound 8e in the study) , which features the 5-nitro-2-pyridyloxy core structure, was found to be highly active against key pests. Its potency was comparable to that of the commercial insecticide Pyridalyl, highlighting the effectiveness of the 5-nitro substitution. acs.org

The insecticidal activity of these compounds was quantified by determining their median lethal concentration (LC₅₀) against several pest species. The data below summarizes the key findings for a representative compound from the study compared to the commercial standard, Pyridalyl.

Interactive Table: Insecticidal Activity (LC₅₀) of a 5-Nitropyridyl Ether Derivative vs. Pyridalyl

| Compound | Mythimna separata (LC₅₀ mg/L) | Plutella xylostella (LC₅₀ mg/L) |

|---|---|---|

| **Compound 8a-2*** | 7.45 | 7.07 |

| Pyridalyl | 4.81 | 4.29 |

*Compound 8a-2 is 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[6-Ethoxy-5-nitro-2-pyridyloxy] propyl Ether, a structural analogue demonstrating the potency of the 5-nitro-pyridyl core. acs.orgacs.org

These research findings underscore the importance of the this compound scaffold in synthetic chemistry. It serves as a critical intermediate, providing the essential 5-nitropyridin-2-one core that can be functionalized to produce a new generation of effective insecticides. The work confirms that strategic placement of a nitro group on the pyridine ring can lead to compounds with insecticidal activity comparable to established commercial products. acs.org

Outlook and Future Research Directions

Exploration of Novel Synthetic Pathways

Current synthetic routes to 6-Chloro-5-nitropyridin-2(1H)-one often involve direct nitration of 6-chloropyridin-2(1H)-one or a multi-step process starting from 2-halogenated acrylates. While effective, these methods can present challenges related to reaction control and the use of harsh reagents. Future research will likely focus on developing more efficient and environmentally friendly synthetic pathways.

Another area of exploration is the use of alternative starting materials that are more readily available and less hazardous. Research into novel cyclization strategies to form the pyridinone ring, potentially from different acyclic precursors, could provide more convergent and atom-economical routes.

Investigation of Advanced Catalytic Systems

The synthesis and functionalization of this compound can be greatly enhanced by the use of sophisticated catalytic systems. Future investigations will likely concentrate on the development of catalysts that offer higher selectivity and efficiency under milder reaction conditions.

Transition-metal catalysis, particularly with palladium, has shown considerable utility in the derivatization of related chloro-nitro-aromatic compounds. Exploring a broader range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, at the chloro position of this compound could unlock a vast chemical space for derivatization. Additionally, the use of other transition metals like copper and nickel as catalysts for similar transformations is an area ripe for exploration, potentially offering different reactivity profiles and cost advantages.

Organocatalysis, which employs small organic molecules as catalysts, presents a sustainable, metal-free alternative. The development of organocatalysts for the selective functionalization of this compound could lead to novel transformations that are difficult to achieve with traditional metal-based catalysts.

Deepening Mechanistic Understanding through Computational Studies

A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods. Computational chemistry, especially using Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and the electronic properties of molecules.

Future computational studies are poised to provide deeper insights into the reactivity of the different functional groups of this compound. For instance, DFT calculations can be employed to model the nitration process, helping to predict regioselectivity and optimize reaction conditions to minimize the formation of byproducts. Such studies can also be used to investigate the mechanism of nucleophilic aromatic substitution at the chloro position, providing valuable information for the design of new derivatization reactions. researchgate.net Furthermore, computational analysis can aid in the design of novel catalysts by modeling catalyst-substrate interactions and predicting catalytic cycles. researchgate.net

Expansion of Derivatization Strategies

The presence of a chloro group, a nitro group, and a pyridinone ring system provides multiple avenues for the chemical modification of this compound. Expanding the range of derivatization strategies is a critical area for future research, as it will facilitate the creation of diverse molecular libraries for various applications.

The selective functionalization of each reactive site is a key objective. While the chloro group is amenable to nucleophilic substitution, further exploration of a wider range of nucleophiles, including carbon, oxygen, nitrogen, and sulfur-based nucleophiles, will be valuable. prepchem.com The reduction of the nitro group to an amine is a common transformation that opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization. Investigating selective reduction methods that leave other functional groups intact will be important.

Moreover, the pyridinone ring itself can be a target for derivatization. N-alkylation or N-arylation at the ring nitrogen can be used to introduce additional structural diversity. The strategic and sequential application of these derivatization reactions will enable the construction of highly complex and functionalized molecules from a simple starting material.

Potential in New Materials Science Applications

While this compound and its derivatives have primarily been explored as intermediates in medicinal chemistry, their inherent structural and electronic properties suggest they could be valuable components in the development of new materials. pharmaffiliates.com The combination of electron-withdrawing groups (chloro and nitro) and the hydrogen-bonding capability of the pyridinone moiety makes these compounds interesting candidates for applications in materials science.

Q & A

Q. What are the recommended safety protocols for handling 6-Chloro-5-nitropyridin-2(1H)-one in laboratory settings?

Q. How can researchers synthesize this compound, and what are common purification challenges?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous nitropyridine derivatives are often synthesized via nitration of chloropyridines under controlled acidic conditions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for purification. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ solvent) to identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~160 ppm). Mass spectrometry (ESI-MS) for molecular ion confirmation (MW: 188.57 g/mol) .

- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the adjacent C6 chlorine for nucleophilic displacement (e.g., with amines or alkoxides). Kinetic studies using DFT calculations (B3LYP/6-31G*) can model charge distribution and transition states. Experimentally, track reaction rates via UV-Vis spectroscopy under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) .

Q. What strategies can resolve contradictions in reported toxicity profiles of nitropyridine derivatives?

- In Silico Tox Prediction : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity.

- In Vitro Testing : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀) in HepG2 cells .

Q. How can computational chemistry optimize reaction pathways for functionalizing this compound?

- Methodological Answer : Employ Gaussian 16 for transition-state optimization (M06-2X/def2-TZVP) to explore energy barriers for nitro-group reduction or ring-opening reactions. Pair with solvent continuum models (SMD) to simulate polar aprotic environments. Validate predictions experimentally via cyclic voltammetry (nitro reduction potentials) and FTIR (C=O/C–N stretching frequencies) .

Key Research Gaps and Recommendations

- Synthetic Scalability : Develop one-pot methodologies to improve yield (>80%) and reduce halogenated waste.

- Biological Screening : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) given structural similarity to bioactive dihydropyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.